Rac-(1r,2s)-2-(pyridin-3-yl)cyclopropan-1-amine
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Overview
Description
Rac-(1r,2s)-2-(pyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2s)-2-(pyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. Common methods include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Amination Reactions: Introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridine ring or the cyclopropane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action for Rac-(1r,2s)-2-(pyridin-3-yl)cyclopropan-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Derivatives: Compounds with similar cyclopropane structures.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
Rac-(1r,2s)-2-(pyridin-3-yl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a pyridine moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(1R,2S)-2-pyridin-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2/t7-,8+/m0/s1 |
InChI Key |
XPAHGXXAYUSFKN-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=CC=C2 |
Canonical SMILES |
C1C(C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
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